N'-[(E)-(4-cyanophenyl)methylidene]octanehydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide typically involves the reaction of octanehydrazide with 4-cyanobenzaldehyde under reflux conditions in ethanol. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications. N’-[(E)-(4-cyanophenyl)methylidene]octanehydrazide is unique due to the presence of the octane chain, which can influence its solubility and interactions with other molecules .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C16H21N3O/c1-2-3-4-5-6-7-16(20)19-18-13-15-10-8-14(12-17)9-11-15/h8-11,13H,2-7H2,1H3,(H,19,20)/b18-13+ |
InChI Key |
HXAUQNUSAMGQGZ-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C#N |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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